molecular formula C12H9BrN2O B174912 4-bromo-N-(pyridin-2-yl)benzamide CAS No. 14547-83-2

4-bromo-N-(pyridin-2-yl)benzamide

Cat. No.: B174912
CAS No.: 14547-83-2
M. Wt: 277.12 g/mol
InChI Key: WEUQPFNDPPPKPJ-UHFFFAOYSA-N
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Description

4-Bromo-N-(pyridin-2-yl)benzamide is an organic compound with the molecular formula C12H9BrN2O It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the fourth position and a pyridin-2-yl group at the nitrogen atom of the amide

Scientific Research Applications

4-Bromo-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of small molecules with biological targets.

Safety and Hazards

The safety information for 4-bromo-N-(pyridin-2-yl)benzamide indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Research involving 4-bromo-N-(pyridin-2-yl)benzamide and similar compounds is ongoing. For example, a study explored the use of a similar ligand to facilitate spin-crossover (SCO) cooperativity via amide group hydrogen bonding . Another study synthesized and characterized a new dinuclear copper (II) complex incorporating a similar benzohydrazone ligand .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-N-(pyridin-2-yl)benzamide.

Comparison with Similar Compounds

  • 4-Methoxy-N-(pyridin-2-yl)benzamide
  • 4-Chloro-N-(pyridin-2-yl)benzamide
  • 4-Fluoro-N-(pyridin-2-yl)benzamide

Comparison: 4-Bromo-N-(pyridin-2-yl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents (e.g., methoxy, chloro, fluoro), the bromine atom can enhance the compound’s ability to participate in specific chemical reactions and may also affect its binding affinity to biological targets .

Properties

IUPAC Name

4-bromo-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUQPFNDPPPKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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